AC-55541

Beschreibung

Eigenschaften

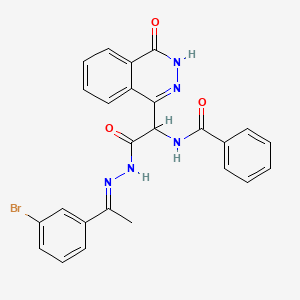

IUPAC Name |

N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20BrN5O3/c1-15(17-10-7-11-18(26)14-17)28-31-25(34)22(27-23(32)16-8-3-2-4-9-16)21-19-12-5-6-13-20(19)24(33)30-29-21/h2-14,22H,1H3,(H,27,32)(H,30,33)(H,31,34)/b28-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUHFWIFSHROPY-RWPZCVJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C(C1=NNC(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C(C1=NNC(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3)/C4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20BrN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301022523 | |

| Record name | AC-55541 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916170-19-9 | |

| Record name | AC-55541 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AC-55541

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-55541 is a potent, selective, and metabolically stable small-molecule agonist for Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) implicated in inflammation, pain, and other physiological processes.[1][2] This document provides a comprehensive overview of the mechanism of action of AC-55541, detailing its molecular interactions, downstream signaling cascades, and functional consequences both in vitro and in vivo. It is intended to serve as a technical resource, complete with quantitative pharmacological data, representative experimental protocols, and detailed signaling pathway diagrams to facilitate further research and drug development efforts targeting the PAR2 receptor.

Core Mechanism of Action: Selective PAR2 Agonism

AC-55541 functions as a direct agonist of the PAR2 receptor.[1] Unlike endogenous activation, which requires proteolytic cleavage of the receptor's N-terminus to expose a tethered ligand, AC-55541 binds to and activates the receptor non-proteolytically.[3][4]

Selectivity: The compound is highly selective for PAR2, displaying no significant activity at other PAR subtypes (PAR1, PAR3, PAR4) or a panel of over 30 other receptors and molecular targets involved in nociception and inflammation.[1][5][6] This specificity makes AC-55541 a valuable pharmacological tool for isolating and studying PAR2-mediated functions.

Binding Site: While the precise binding site of AC-55541 on PAR2 has not been fully elucidated, mutagenesis studies suggest it differs from that of peptide agonists. Mutations of charged residues in the second extracellular loop (ECL2) of PAR2, which are critical for the action of peptide agonists, did not significantly impact receptor activation by AC-55541.[7] This indicates a distinct mode of interaction, a common feature among small-molecule GPCR modulators.

Downstream Signaling Pathways

Upon binding, AC-55541 induces a conformational change in the PAR2 receptor, leading to the activation of heterotrimeric G proteins and subsequent downstream signaling cascades. The primary pathways activated are Gαq/11 and potentially Gαi.

Gαq/11 Pathway: The canonical signaling pathway for PAR2 involves coupling to Gαq/11 proteins.[8][9] Activation of this pathway by AC-55541 leads to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic Ca2+ concentration.[3][10] This calcium transient is a hallmark of PAR2 activation and is a primary readout in functional assays.[1]

dot digraph "AC-55541_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=normal, color="#202124"];

// Nodes AC55541 [label="AC-55541", fillcolor="#FBBC05", fontcolor="#202124"]; PAR2 [label="PAR2 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Heterotrimeric G Protein\n(Gαq/11, Gβγ)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2 [label="↑ [Ca2+]i", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Responses\n(Proliferation, Inflammation)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges AC55541 -> PAR2 [label="Binds & Activates"]; PAR2 -> G_protein [label="Activates"]; G_protein -> PLC [label="Gαq activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to\nIP3 Receptor"]; ER -> Ca2 [label="Releases Ca2+"]; DAG -> PKC [label="Activates"]; Ca2 -> Cellular_Response; PKC -> Cellular_Response; } AC-55541 induced Gq-mediated signaling cascade.

Other Cellular Events:

-

Receptor Internalization: Like other PAR2 agonists, AC-55541 stimulates the internalization of the PAR2 receptor.[1] This process, often mediated by β-arrestins, serves as a mechanism for signal desensitization and termination.[11]

-

Cell Proliferation: AC-55541 has been shown to stimulate cell proliferation in various in vitro assays, a known downstream effect of PAR2 activation.[1][5][6]

Quantitative Pharmacology

The potency of AC-55541 has been characterized in several functional assays. The data consistently demonstrate its activity in the nanomolar to low-micromolar range.

| In Vitro Assay | Parameter | Value | Reference |

| Cell Proliferation | pEC50 | 6.7 | [5][6][12] |

| EC50 | ~200 nM | [1][2] | |

| Phosphatidylinositol (PI) Hydrolysis | pEC50 | 5.9 | [5][6][13] |

| EC50 | ~1260 nM | [1] | |

| Intracellular Ca2+ Mobilization | pEC50 | 6.6 | [5][6][13] |

| EC50 | ~251 nM | [1][2] | |

| Table 1: In Vitro Potency of AC-55541. pEC50 is the negative logarithm of the molar concentration producing 50% of the maximum possible effect. EC50 values are calculated from pEC50 or reported directly. |

In Vivo Pharmacology and Mechanism

When administered in vivo, AC-55541 elicits distinct pronociceptive and pro-inflammatory effects.

-

Hyperalgesia and Edema: Intrapaw or systemic administration of AC-55541 in rats produces robust thermal hyperalgesia (increased sensitivity to pain) and edema (swelling).[1] This confirms the role of PAR2 activation in nociceptive and inflammatory processes.[14]

-

Downstream Mediators: The effects of AC-55541 are dependent on the subsequent activation of other signaling systems. The hyperalgesia and edema induced by AC-55541 are completely blocked by co-administration of antagonists for the tachykinin 1 (NK1) receptor and the transient receptor potential vanilloid 1 (TRPV1) channel.[1] This suggests that PAR2 activation on sensory neurons leads to the release of neuropeptides like Substance P (which activates NK1 receptors) and CGRP, ultimately sensitizing nociceptive channels like TRPV1.[11]

dot digraph "AC-55541_In_Vivo_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=normal, color="#202124"];

// Nodes AC55541 [label="AC-55541\n(Systemic or Local)", fillcolor="#FBBC05", fontcolor="#202124"]; PAR2 [label="PAR2 on\nSensory Neuron", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neuropeptides [label="Release of\nSubstance P & CGRP", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NK1R [label="NK1 Receptor\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TRPV1 [label="TRPV1 Channel\nSensitization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Outcome [label="Hyperalgesia\n& Edema", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; NK1_Antagonist [label="NK1 Antagonist", shape=box, style=dashed, color="#5F6368", fontcolor="#202124"]; TRPV1_Antagonist [label="TRPV1 Antagonist", shape=box, style=dashed, color="#5F6368", fontcolor="#202124"];

// Edges AC55541 -> PAR2 [label="Activates"]; PAR2 -> Neuropeptides [label="Causes"]; Neuropeptides -> NK1R; Neuropeptides -> TRPV1; NK1R -> Outcome; TRPV1 -> Outcome; NK1_Antagonist -> NK1R [label="Blocks", style=dashed, arrowhead=tee, color="#EA4335"]; TRPV1_Antagonist -> TRPV1 [label="Blocks", style=dashed, arrowhead=tee, color="#EA4335"]; } In vivo mechanism of AC-55541-induced hyperalgesia.

Pharmacokinetics: AC-55541 exhibits favorable pharmacokinetic properties in rats, making it suitable for in vivo studies.

| Parameter | Value (in Rats) | Reference |

| Administration Route | Intraperitoneal (IP) | [1] |

| Absorption | Well absorbed | [1] |

| Metabolism | Stable to liver microsomes | [1] |

| Elimination Half-life (t½) | 6.1 hours | [1] |

| Table 2: Pharmacokinetic Properties of AC-55541. |

Detailed Methodologies for Key Experiments

The characterization of AC-55541 relies on a set of standard functional assays for GPCRs. Below are representative protocols for the key experiments cited.

Intracellular Calcium Mobilization Assay

This assay is a direct measure of Gq-coupled receptor activation.[15]

dot digraph "Calcium_Mobilization_Workflow" { graph [rankdir="TB", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, arrowhead=normal, color="#202124"];

// Nodes step1 [label="1. Cell Seeding\nSeed PAR2-expressing cells\nin 96/384-well plates.\nIncubate overnight."]; step2 [label="2. Dye Loading\nLoad cells with a Ca2+-sensitive dye\n(e.g., Fluo-4 AM) in assay buffer.\nIncubate for 1 hour at 37°C."]; step3 [label="3. Compound Addition\nPlace plate in a fluorescence reader (e.g., FLIPR).\nRecord baseline fluorescence."]; step4 [label="4. Measurement\nInject AC-55541 (or other ligands).\nContinuously record fluorescence\nintensity over time."]; step5 [label="5. Data Analysis\nCalculate the change in fluorescence\n(peak - baseline). Plot dose-response\ncurves to determine EC50.", shape=note, fillcolor="#FFFFFF"];

// Edges step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; } Workflow for a typical Ca2+ mobilization assay.

Protocol:

-

Cell Culture: Seed cells stably or transiently expressing PAR2 (e.g., HEK293, CHO, or 1321N1 cells) into black-walled, clear-bottom 96- or 384-well microplates and culture overnight to form a confluent monolayer.[16]

-

Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5) and often probenecid (to prevent dye leakage). Incubate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature.[16][17]

-

Measurement: Place the assay plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation). Record a stable baseline fluorescence for 10-20 seconds.

-

Compound Addition: The instrument adds a prepared solution of AC-55541 at various concentrations to the wells.

-

Data Acquisition: Immediately following compound addition, fluorescence intensity is measured kinetically for 1-3 minutes. An increase in fluorescence corresponds to a rise in intracellular calcium.[18]

-

Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Dose-response curves are generated to calculate the EC50 value.[7]

Phosphatidylinositol (PI) Hydrolysis Assay

This assay quantifies the accumulation of inositol phosphates (IPs), the direct products of PLC activity.[19]

Protocol:

-

Cell Labeling: Culture PAR2-expressing cells for 24-48 hours in a medium containing [3H]-myo-inositol. This radiolabel is incorporated into the membrane phosphoinositides, including PIP2.[20]

-

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, causing the accumulation of IPs after receptor stimulation.[21]

-

Stimulation: Add various concentrations of AC-55541 to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Extraction: Terminate the reaction by adding a cold acid (e.g., trichloroacetic acid or perchloric acid) to lyse the cells and extract the soluble inositol phosphates.

-

Separation: Separate the radiolabeled inositol phosphates from the free [3H]-inositol and membrane lipids using anion-exchange chromatography.[21]

-

Quantification: Measure the radioactivity of the eluted IP fraction using liquid scintillation counting.

-

Analysis: Plot the amount of [3H]-IPs accumulated against the concentration of AC-55541 to generate dose-response curves and determine the EC50.

Receptor Internalization Assay

This assay visualizes or quantifies the translocation of PAR2 from the cell surface to intracellular compartments upon agonist stimulation.

Protocol (ELISA-based):

-

Cell Culture: Grow cells expressing an N-terminally epitope-tagged (e.g., FLAG-tagged) PAR2 in multi-well plates.[22]

-

Antibody Labeling: Pre-chill the cells to 4°C to inhibit endocytosis. Incubate the cells with a primary antibody directed against the epitope tag (e.g., anti-FLAG antibody) to label only the surface-exposed receptors.[22]

-

Stimulation: Wash away unbound antibody and add pre-warmed medium containing AC-55541. Incubate at 37°C for various time points to allow internalization.

-

Fixation: Stop the internalization process by placing the plates on ice and fixing the cells (e.g., with paraformaldehyde). Do not permeabilize the cells.

-

Detection: Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP). The amount of bound secondary antibody will be proportional to the number of primary antibodies—and thus receptors—remaining on the cell surface.

-

Quantification: Add a colorimetric or chemiluminescent substrate and measure the signal using a plate reader. A decrease in signal over time indicates receptor internalization.[22]

Alternative Method (Microscopy): Use fluorescently-tagged PAR2 (e.g., PAR2-GFP) and visualize the translocation from the plasma membrane to intracellular vesicles using live-cell imaging or confocal microscopy after treatment with AC-55541.[1][23]

Conclusion

AC-55541 is a well-characterized small-molecule agonist of PAR2. Its mechanism of action involves direct, selective activation of the receptor, leading to Gq-mediated signaling, intracellular calcium release, and receptor internalization. In vivo, its activity results in neurogenic inflammation and hyperalgesia, mediated by downstream NK1 and TRPV1 activation. The compound's selectivity and favorable pharmacokinetic profile make it an indispensable tool for elucidating the complex roles of PAR2 in health and disease, and for validating PAR2 as a therapeutic target.

References

- 1. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AC 55541, protease-activated receptor 2 (PAR2) agonist (CAS 916170-19-9) | Abcam [abcam.com]

- 6. caymanchem.com [caymanchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]

- 9. innoprot.com [innoprot.com]

- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. portlandpress.com [portlandpress.com]

- 12. rndsystems.com [rndsystems.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Protease-activated receptor 2 signalling pathways: a role in pain processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 16. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 17. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Phosphoinositide hydrolysis assay [bio-protocol.org]

- 20. Phosphatidylinositol hydrolysis in freshly isolated human T lymphocytes [pubmed.ncbi.nlm.nih.gov]

- 21. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 22. Phosphorylation of Protease-activated Receptor-2 Differentially Regulates Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Internalization & Phagocytosis Assays: Detection Methods | Revvity [revvity.com]

AC-55541: A Selective Protease-Activated Receptor 2 (PAR2) Agonist for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AC-55541 is a potent and selective small-molecule agonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, and cell proliferation. This document provides a comprehensive technical overview of AC-55541, including its chemical properties, mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers utilizing AC-55541 as a tool to investigate PAR2 biology and its potential as a therapeutic target.

Introduction to AC-55541

AC-55541 is a non-peptidic agonist of PAR2, offering a stable and selective alternative to endogenous proteases and peptide agonists for receptor activation.[1] Its selectivity is a key advantage, as it shows no activity at other PAR subtypes or a wide panel of other receptors involved in nociception and inflammation.[1][2][3] This high selectivity makes AC-55541 an invaluable tool for elucidating the specific roles of PAR2 in complex biological systems.

Chemical Properties

AC-55541 is a synthetic small molecule with the following chemical properties:

| Property | Value |

| IUPAC Name | N-[[1-(3-bromophenyl)eth-(E)-ylidenehydrazinocarbonyl]-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide |

| Molecular Formula | C₂₅H₂₀BrN₅O₃ |

| Molecular Weight | 518.36 g/mol |

| CAS Number | 916170-19-9 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

Mechanism of Action and Signaling Pathways

AC-55541 functions as a direct agonist of PAR2, meaning it binds to and activates the receptor without the need for proteolytic cleavage, which is the canonical mechanism of PAR2 activation by endogenous proteases like trypsin.[1]

Canonical PAR2 Signaling Pathway

Activation of PAR2 by AC-55541 initiates a cascade of intracellular signaling events, primarily through the coupling to Gαq/11 proteins.[4][5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), a key second messenger that mediates numerous cellular responses.[5][6]

Potential Downstream Pathways

Beyond the primary Gq-mediated calcium signaling, PAR2 activation is also known to engage other signaling cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is often linked to cell proliferation and inflammation.[4][5] Additionally, β-arrestins play a crucial role in PAR2 desensitization, internalization, and can also initiate G protein-independent signaling.[7][8] While AC-55541 has been shown to induce PAR2 internalization, detailed studies on its specific engagement of the β-arrestin and MAPK/ERK pathways are less reported.[1]

Quantitative In Vitro and In Vivo Data

The following tables summarize the key quantitative data for AC-55541 from in vitro and in vivo studies.

Table 1: In Vitro Activity of AC-55541

| Assay | Parameter | Value (pEC₅₀) | Potency (nM) | Reference |

| Cell Proliferation | pEC₅₀ | 6.7 | ~200 | [1][3][7] |

| Phosphatidylinositol (PI) Hydrolysis | pEC₅₀ | 5.9 | ~1260 | [1][2][7] |

| Calcium (Ca²⁺) Mobilization | pEC₅₀ | 6.6 | ~250 | [1][2][3][7] |

pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: In Vivo Activity of AC-55541

| Model | Effect | Route of Administration | Dose | Reference |

| Rat Paw | Pronociceptive (thermal hyperalgesia and edema) | Intrapaw | Not specified | [1][2][3][7] |

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature characterizing AC-55541 and general best practices for PAR2 agonist assays.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon PAR2 activation.

Materials:

-

HEK293 cells stably expressing human PAR2 (or other suitable cell line)

-

Black, clear-bottom 96-well microplates

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluo-4 AM calcium-sensitive dye

-

Pluronic F-127

-

AC-55541 stock solution (in DMSO)

-

Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Plating: Seed PAR2-expressing cells into 96-well plates at a density to achieve a confluent monolayer on the day of the assay and incubate overnight.

-

Dye Loading: Prepare a loading solution of Fluo-4 AM in Assay Buffer, supplemented with Pluronic F-127. Aspirate the culture medium, wash the cells with Assay Buffer, and add the dye loading solution to each well. Incubate in the dark at 37°C for 45-60 minutes.[6]

-

Agonist Plate Preparation: During dye loading, prepare a separate plate containing serial dilutions of AC-55541 in Assay Buffer.

-

Measurement: Set the fluorescence plate reader to the appropriate excitation (~494 nm) and emission (~516 nm) wavelengths for Fluo-4. Record a baseline fluorescence for 10-20 seconds. The instrument then automatically adds the AC-55541 solution from the agonist plate to the cell plate, and fluorescence is continuously monitored to detect the calcium flux.[6]

Phosphatidylinositol (PI) Hydrolysis Assay

This assay quantifies the accumulation of inositol phosphates, a downstream product of PLC activation.

Materials:

-

Cells expressing PAR2

-

myo-[³H]inositol

-

Serum-free medium containing LiCl

-

AC-55541

-

Dowex AG1-X8 resin

-

Scintillation fluid and counter

Procedure:

-

Cell Labeling: Plate cells and label overnight with myo-[³H]inositol in inositol-free medium.

-

Pre-incubation: Wash cells and pre-incubate in serum-free medium containing LiCl to inhibit inositol monophosphatase.

-

Stimulation: Add various concentrations of AC-55541 and incubate.

-

Extraction: Terminate the reaction and extract the soluble inositol phosphates.

-

Quantification: Separate the [³H]inositol phosphates from free [³H]inositol using Dowex anion-exchange chromatography and quantify by liquid scintillation counting.

Cell Proliferation Assay

This assay assesses the effect of AC-55541 on cell growth.

Materials:

-

Cells expressing PAR2

-

96-well plates

-

Serum-free or low-serum medium

-

AC-55541

-

Cell proliferation reagent (e.g., MTT, CellTiter 96 AQueous One Solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates and serum-starve to synchronize the cell cycle.[5]

-

Treatment: Treat cells with various concentrations of AC-55541 in low-serum medium.[5]

-

Incubation: Incubate for a period appropriate for cell division (e.g., 24-72 hours).[3]

-

Quantification: Add the cell proliferation reagent (e.g., MTT) and incubate according to the manufacturer's instructions.[3]

-

Measurement: Measure the absorbance or fluorescence on a microplate reader to determine the relative number of viable cells.[3]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated PAR2.

Materials:

-

Cells co-expressing PAR2 and a β-arrestin fusion protein (e.g., PathHunter® cells)

-

AC-55541

-

Assay-specific detection reagents

-

Luminometer or appropriate plate reader

Procedure:

-

Cell Plating: Plate the engineered cells in a microplate.

-

Agonist Addition: Add serial dilutions of AC-55541 to the wells.

-

Incubation: Incubate the plate to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the detection reagents according to the assay kit manufacturer's protocol.

-

Measurement: Measure the chemiluminescent or fluorescent signal, which is proportional to the extent of β-arrestin recruitment.

Experimental Workflows

The following diagram illustrates a typical workflow for the in vitro characterization of AC-55541.

Conclusion

AC-55541 is a well-characterized, potent, and selective small-molecule agonist of PAR2. Its stability and selectivity make it an excellent pharmacological tool for investigating the diverse biological roles of PAR2. This technical guide provides essential information and methodologies to aid researchers in the effective use of AC-55541 for in vitro and in vivo studies, ultimately contributing to a deeper understanding of PAR2 signaling in health and disease.

References

- 1. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Manifold roles of β-arrestins in GPCR signaling elucidated with siRNA and CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of epidermal growth factor receptor by metal-ligand complexes decreases levels of extracellular amyloid beta peptide : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

The Discovery and Development of AC-55541: A Potent and Selective PAR2 Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of AC-55541, a novel, potent, and selective small-molecule agonist of the Protease-Activated Receptor 2 (PAR2). AC-55541, chemically identified as N-[[1-(3-bromo-phenyl)-eth-(E)-ylidene-hydrazinocarbonyl]-(4-oxo-3,4-dihydro-phthalazin-1-yl)-methyl]-benzamide, emerged from a high-throughput screening campaign and subsequent lead optimization efforts.[1][2] This document details the experimental methodologies employed in its characterization, summarizes its key in vitro and in vivo activities, and illustrates the pertinent signaling pathways and developmental workflow. The data presented herein are crucial for researchers and scientists working on PAR2-related drug discovery and development.

Introduction

Protease-activated receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a tethered ligand that binds to and activates the receptor. PAR2 is widely expressed and implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, and cancer. The development of selective small-molecule modulators of PAR2 has been a significant focus of drug discovery to probe its function and explore its therapeutic potential.

The discovery of AC-55541 represented a significant advancement in the field, providing a valuable pharmacological tool to study PAR2 biology.[1][3] Unlike endogenous peptide agonists, AC-55541 offers improved metabolic stability and oral bioavailability, making it suitable for in vivo studies.[1][2] This guide will delve into the technical details of its discovery and the key experiments that defined its pharmacological profile.

Discovery and Lead Optimization

The journey to identify AC-55541 began with a high-throughput screening (HTS) campaign designed to identify novel, non-peptidic agonists of PAR2. The screening of a diverse chemical library led to the identification of initial hit compounds. Subsequent medicinal chemistry efforts focused on optimizing potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of AC-55541. While detailed structure-activity relationship (SAR) studies are not extensively published, the "AC" series of compounds represents a distinct chemical class of PAR2 agonists.[1]

High-Throughput Screening Workflow

The following diagram illustrates a generalized workflow for the high-throughput screening and lead optimization process that would have been employed in the discovery of AC-55541.

Pharmacological Characterization

AC-55541 has been extensively characterized through a battery of in vitro and in vivo assays to determine its potency, selectivity, and functional activity.

In Vitro Activity

The in vitro activity of AC-55541 was assessed in several functional assays, demonstrating its ability to activate PAR2 signaling pathways.[1][2]

| Assay Type | Cell Line | Parameter | AC-55541 Potency | Reference |

| Cellular Proliferation | Not Specified | pEC50 | 6.7 | [4][5] |

| Phosphatidylinositol (PI) Hydrolysis | Not Specified | pEC50 | 5.9 | [4][5] |

| Ca2+ Mobilization | Not Specified | pEC50 | 6.6 | [4][5] |

pEC50: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Selectivity Profile

A key attribute of AC-55541 is its high selectivity for PAR2 over other PAR subtypes and a broad panel of other molecular targets. It displayed no significant activity at other PAR subtypes and over 30 other receptors involved in nociception and inflammation.[1][2][4][5]

In Vivo Activity and Pharmacokinetics

The in vivo effects of AC-55541 were evaluated in rodent models, demonstrating its ability to elicit PAR2-mediated physiological responses. The compound also exhibited favorable pharmacokinetic properties.[1][2]

| Parameter | Species | Value | Reference |

| Elimination Half-life (t1/2) | Rat | 6.1 hours | [1][2] |

| Administration Route | Rat | Intraperitoneal | [1][2] |

| Observed Effects | Rat | Thermal hyperalgesia and edema | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the characterization of AC-55541, based on the descriptions in the primary literature.[1]

Cellular Proliferation Assay

-

Cell Seeding: Cells engineered to express PAR2 are seeded in 96-well plates and cultured until confluent.

-

Serum Starvation: Cells are serum-starved for 24 hours to arrest the cell cycle.

-

Compound Treatment: Cells are treated with varying concentrations of AC-55541.

-

Proliferation Measurement: After a 24-hour incubation, cell proliferation is quantified using a standard method such as the incorporation of bromodeoxyuridine (BrdU) or a colorimetric assay like the MTT assay.

-

Data Analysis: Dose-response curves are generated to calculate the pEC50 value.

Phosphatidylinositol (PI) Hydrolysis Assay

-

Cell Labeling: Cells expressing PAR2 are labeled with [3H]myo-inositol for 24-48 hours.

-

Compound Stimulation: Labeled cells are washed and then stimulated with different concentrations of AC-55541 in the presence of LiCl (to inhibit inositol monophosphatase).

-

Extraction: The reaction is terminated, and inositol phosphates are extracted.

-

Quantification: The amount of [3H]inositol phosphates is quantified by scintillation counting.

-

Data Analysis: Concentration-response curves are plotted to determine the pEC50.

Intracellular Ca2+ Mobilization Assay

-

Cell Loading: PAR2-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Baseline fluorescence is measured before the addition of various concentrations of AC-55541.

-

Fluorescence Measurement: Changes in intracellular calcium levels are monitored by measuring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: The peak fluorescence response is plotted against the compound concentration to calculate the pEC50.

In Vivo Thermal Hyperalgesia and Edema Model

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Compound Administration: AC-55541 is administered either systemically (e.g., intraperitoneally) or locally (e.g., intra-paw).

-

Thermal Hyperalgesia Assessment: Paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) is measured at various time points post-administration. A decrease in paw withdrawal latency indicates hyperalgesia.

-

Edema Measurement: Paw volume is measured using a plethysmometer at different time points to quantify edema.

-

Data Analysis: Changes in paw withdrawal latency and paw volume are compared between treated and vehicle control groups.

Mechanism of Action and Signaling Pathway

AC-55541 acts as an agonist at the PAR2 receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of downstream signaling cascades. The primary signaling pathway involves the coupling to Gαq/11, which activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Conclusion

AC-55541 is a well-characterized, potent, and selective small-molecule agonist of PAR2. Its discovery has provided the scientific community with a valuable tool to investigate the complex roles of PAR2 in health and disease. The detailed experimental protocols and pharmacological data presented in this guide offer a comprehensive resource for researchers in the field of GPCR biology and drug discovery. Further research utilizing AC-55541 and similar compounds will continue to unravel the therapeutic potential of targeting the PAR2 receptor.

References

- 1. Discovery of Novel Nonpeptidic PAR2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the AC-55541 PAR2 Activation Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the signaling pathways activated by AC-55541, a potent and selective small-molecule agonist of Protease-Activated Receptor 2 (PAR2). It includes a summary of its pharmacological properties, detailed experimental protocols for assessing its activity, and diagrams of the core signaling cascades.

Introduction to AC-55541 and PAR2

Protease-Activated Receptor 2 (PAR2) is a G-protein-coupled receptor (GPCR) that plays a significant role in various physiological and pathophysiological processes, including inflammation, pain, and cancer.[1][2][3] Unlike typical GPCRs activated by soluble ligands, PARs are activated by proteolytic cleavage of their extracellular N-terminus, which unmasks a "tethered ligand" that binds intramolecularly to activate the receptor.[1][2][4][5]

AC-55541, with the chemical name N-[[1-(3-bromo-phenyl)-eth-(E)-ylidene-hydrazinocarbonyl]-(4-oxo-3,4-dihydro-phthalazin-1-yl)-methyl]-benzamide, was one of the first identified non-peptidic, small-molecule agonists for PAR2.[6] It serves as a valuable pharmacological tool to probe the function of PAR2 without the need for proteolytic enzymes.[6] AC-55541 is highly selective for PAR2, showing no activity at other PAR subtypes or over 30 other receptors involved in nociception and inflammation.[7][8]

Core Signaling Pathways Activated by AC-55541

AC-55541 activation of PAR2 initiates multiple downstream signaling cascades, primarily through G-protein-dependent and β-arrestin-dependent pathways. These pathways can lead to diverse cellular outcomes, including calcium mobilization, cellular proliferation, and receptor internalization.

Gq/11-Mediated Signaling

The canonical signaling pathway engaged by AC-55541 upon binding to PAR2 involves the coupling to heterotrimeric G-proteins of the Gq/11 family.[2][9][10] This activation leads to a well-defined cascade:

-

Phospholipase C (PLC) Activation: The Gαq subunit activates PLC.

-

IP₃ and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[10] This transient increase in intracellular calcium is a hallmark of PAR2 activation and is a primary readout in many functional assays.[2][6]

-

PKC Activation: DAG and Ca²⁺ synergistically activate Protein Kinase C (PKC), which then phosphorylates numerous downstream targets, influencing cellular processes like proliferation and inflammation.[5]

β-Arrestin Recruitment and Receptor Internalization

Following activation and phosphorylation by G-protein-coupled receptor kinases (GRKs), PAR2 recruits β-arrestins.[2][11] This interaction is crucial for two key processes:

-

Desensitization: β-arrestin binding sterically hinders further G-protein coupling, leading to the termination of the primary signal.

-

Internalization: AC-55541 has been shown to stimulate the internalization of PAR2.[6] This process is typically mediated by β-arrestins, which act as adaptors for clathrin-mediated endocytosis.[12]

-

β-Arrestin-Mediated Signaling: Beyond desensitization, β-arrestins can act as signal transducers themselves, scaffolding key kinases like those in the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2).[2][11] This can lead to G-protein-independent signaling that governs distinct cellular outcomes such as cell migration.[11]

Pharmacological Profile of AC-55541

The activity of AC-55541 has been quantified in several in vitro functional assays. The potency is typically expressed as the EC₅₀ (half-maximal effective concentration) or pEC₅₀ (-log(EC₅₀)).

| Assay Type | Parameter | Reported Value | Reference |

| Cell Proliferation | pEC₅₀ | 6.7 | [7][8] |

| EC₅₀ | ~200 nM | [6] | |

| Phosphatidylinositol (PI) Hydrolysis | pEC₅₀ | 5.9 | [7][8] |

| EC₅₀ | ~1000 nM (1 µM) | [6] | |

| Intracellular Ca²⁺ Mobilization | pEC₅₀ | 6.6 | [7][8] |

| EC₅₀ | ~250 nM | [1][6] |

Note: Potency values can vary depending on the cell line and specific assay conditions used.

In vivo, intraperitoneal administration of AC-55541 to rats results in micromolar peak plasma concentrations, with a stable metabolic profile and an elimination half-life of approximately 6.1 hours.[6] Its administration has been shown to elicit robust and persistent thermal hyperalgesia and edema, effects that are indicative of PAR2's role in nociception and inflammation.[6]

Key Experimental Protocols

The characterization of AC-55541 relies on a set of standard cell-based assays. Below are detailed methodologies for the most common experiments.

Intracellular Calcium Mobilization Assay

This is the most common assay to assess PAR2 activation, measuring the Gq-mediated release of intracellular calcium.[10]

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist stimulation, the increase in intracellular [Ca²⁺] enhances the dye's fluorescence, which is measured over time using a fluorescence plate reader or microscope.

Detailed Methodology:

-

Cell Culture: Plate PAR2-expressing cells (e.g., CMT-93, kNRK-PAR2, or 16HBE14o-) in a 96-well, black-walled, clear-bottom plate and grow to ~90% confluency.[10][13]

-

Dye Loading: Aspirate the culture medium. Wash cells once with a calcium buffer (e.g., 150 mM NaCl, 3 mM KCl, 1.5 mM CaCl₂, 20 mM HEPES, 10 mM glucose).[10]

-

Incubation: Add the calcium buffer containing Fluo-4 AM (typically 2-5 µM) and a non-ionic detergent like Pluronic F-127 to the cells. Incubate for 30-60 minutes at 37°C or room temperature in the dark.[10]

-

Washing: Gently wash the cells two to three times with the calcium buffer to remove extracellular dye. Leave the final wash of buffer in the wells.

-

Compound Addition & Measurement: Place the plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation) equipped with an automated liquid handling system.

-

Data Acquisition: Record a baseline fluorescence reading (Excitation: ~494 nm, Emission: ~516 nm) for 15-30 seconds.

-

Stimulation: Add varying concentrations of AC-55541 to the wells and continue recording fluorescence for an additional 2-3 minutes.

-

Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against the logarithm of the agonist concentration to determine the EC₅₀ value.

β-Arrestin Recruitment Assay (BRET-based)

This assay directly measures the interaction between PAR2 and β-arrestin upon agonist stimulation.

Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to detect protein proximity. PAR2 is fused to a Renilla luciferase (Rluc), and β-arrestin is fused to a Yellow Fluorescent Protein (YFP).[12][14] Upon agonist activation, β-arrestin is recruited to the receptor, bringing Rluc and YFP into close proximity (<10 nm). When the Rluc substrate (e.g., coelenterazine h) is added, the energy emitted by Rluc excites YFP, resulting in a measurable YFP emission.

Detailed Methodology:

-

Transfection: Co-transfect host cells (e.g., HEK293 or COS-7) with plasmids encoding PAR2-Rluc and YFP-β-arrestin.[12]

-

Cell Plating: Plate the transfected cells into a 96-well white-walled, white-bottom plate.

-

Stimulation: 24-48 hours post-transfection, replace the medium with a serum-free medium. Add varying concentrations of AC-55541 and incubate for 5-15 minutes.

-

Substrate Addition: Add the Rluc substrate (e.g., coelenterazine h) to each well.

-

Measurement: Immediately measure the luminescence at two wavelengths using a plate reader capable of dual-channel detection: one for Rluc (~480 nm) and one for YFP (~530 nm).

-

Analysis: Calculate the BRET ratio (YFP emission / Rluc emission). Plot the net BRET ratio against the logarithm of the agonist concentration to determine the EC₅₀ for β-arrestin recruitment.

Conclusion

AC-55541 is a cornerstone tool for investigating PAR2 biology. Its ability to selectively activate the receptor has illuminated its role in cellular signaling. The activation profile of AC-55541 is characterized by robust Gq/11-mediated calcium mobilization and the induction of β-arrestin-dependent receptor internalization and signaling. The quantitative data and established protocols outlined in this guide provide a solid foundation for researchers utilizing AC-55541 to further explore the complex and therapeutically relevant pathways governed by PAR2.

References

- 1. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Protease-activated Receptor-2-specific Agonists 2-Aminothiazol-4-yl-LIGRL-NH2 and 6-Aminonicotinyl-LIGRL-NH2 Stimulate Multiple Signaling Pathways to Induce Physiological Responses in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and characterization of novel small-molecule protease-activated receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. AC 55541 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]

- 9. innoprot.com [innoprot.com]

- 10. Protease-activated receptor-2 activation enhances epithelial wound healing via epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. physoc.org [physoc.org]

- 12. researchgate.net [researchgate.net]

- 13. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biased signalling and proteinase-activated receptors (PARs): targeting inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Proteinase-Activated Receptor 2 (PAR2) in Inflammatory Responses: A Technical Guide

Abstract: Proteinase-Activated Receptor 2 (PAR2), a G protein-coupled receptor, stands as a critical modulator of inflammatory pathways. Activated by a unique mechanism of proteolytic cleavage by serine proteases, PAR2 initiates a complex network of intracellular signaling cascades that have profound, yet often conflicting, effects on inflammation, immunity, and tissue regeneration. Its expression across a wide array of immune, epithelial, and neuronal cells places it at the nexus of numerous physiological and pathophysiological processes. Recent research has illuminated a dual role for PAR2, where its activation on immune cells typically exacerbates inflammatory damage, while its engagement on parenchymal tissue cells can promote healing and regeneration.[1][2] This context-dependent functionality makes PAR2 a challenging but highly attractive target for therapeutic intervention in a host of inflammatory diseases, including atopic dermatitis, inflammatory bowel disease, asthma, and chronic pain.[1][3][4] This guide provides an in-depth examination of PAR2's activation, signaling pathways, and multifaceted role in inflammation, presenting key quantitative data, detailed experimental protocols, and visual representations of its core mechanisms for researchers and drug development professionals.

PAR2 Activation: A Proteolytic Switch

Unlike typical G protein-coupled receptors activated by ligand binding, PAR2 is awakened by proteolytic cleavage of its extracellular N-terminus.[3] This cleavage, executed by a variety of endogenous and exogenous serine proteases such as trypsin, mast cell tryptase, and coagulation factors VIIa and Xa, unmasks a new N-terminal sequence.[5][6] This newly exposed sequence, SLIGKV in humans, acts as a "tethered ligand" that binds intramolecularly to the receptor's second extracellular loop, triggering a conformational change that initiates downstream signaling.[1][7] Synthetic peptides that mimic this tethered ligand sequence (e.g., SLIGKV-NH2) can also directly activate the receptor without the need for cleavage and are invaluable tools in PAR2 research.[8]

Downstream Signaling Pathways

Upon activation, PAR2 transduces signals through both G protein-dependent and G protein-independent pathways, leading to a wide range of cellular responses.[1] The specific pathways engaged can vary based on the activating protease, cell type, and the presence of co-receptors.[9]

G Protein-Dependent Signaling:

-

Gαq/11 Pathway: This is a primary signaling route for PAR2. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[9] This pathway is central to many of PAR2's pro-inflammatory effects.

-

Gα12/13 Pathway: PAR2 can also couple to Gα12/13 to activate Rho-guanine nucleotide exchange factors (RhoGEFs) and the small GTPase RhoA, influencing cell morphology, migration, and differentiation.[1][9]

-

Gαi/o Pathway: Coupling to Gαi can inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10]

G Protein-Independent Signaling:

-

β-Arrestin Pathway: Following activation, PAR2 can be phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins.[1][9] β-arrestins not only mediate receptor desensitization and internalization but also act as scaffolds for other signaling molecules, such as the components of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[1][4][9]

These initial signals converge on downstream transcription factors, most notably Nuclear Factor-kappa B (NF-κB), which orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., IL-6, IL-8, TNF-α), chemokines, and adhesion molecules.[9][10][11]

The Dichotomous Role of PAR2 in Inflammation

A critical concept for understanding PAR2 is its dual, context-dependent role in inflammatory processes. The outcome of PAR2 activation appears to be dictated by the primary cell type in which it is engaged.[1][2]

-

Pro-Inflammatory Role (Immune Cell Activation): When PAR2 is activated on immune cells such as mast cells, neutrophils, and lymphocytes, it generally promotes a pro-inflammatory response.[1][3] This leads to the release of inflammatory mediators, recruitment of leukocytes, and exacerbation of tissue damage.[1][10] Studies using mouse models of autoimmune hepatitis have shown that PAR2 expression on immune cells intensifies the inflammatory response.[1][2]

-

Protective/Regenerative Role (Tissue Cell Activation): Conversely, when PAR2 is activated on non-immune, tissue-resident cells like epithelial cells and hepatocytes in the context of direct injury, it can promote regeneration and healing.[1] In models of direct liver damage, PAR2 expression on hepatocytes was found to be essential for recovery.[1][2] Similarly, in the gastrointestinal tract, PAR2 activation can have protective effects against gastric injuries.[2]

This dichotomy highlights a crucial consideration for therapeutic strategies: the need to selectively target PAR2's detrimental actions while preserving or promoting its beneficial effects.[1]

Quantitative Impact of PAR2 in Inflammatory Models

The role of PAR2 has been quantified in numerous in vitro and in vivo models. PAR2-deficient (PAR2-/-) mice have been instrumental in elucidating these roles.[12][13]

| Model System | Key Findings | Reference |

| LPS-Stimulated Murine Macrophages | PAR2 activation enhanced LPS-induced IL-10 mRNA expression. PAR2-/- macrophages showed diminished IL-10 but increased KC (CXCL1) mRNA and protein expression compared to wild-type. | [8] |

| Human Kidney Cells (HEK293) | Activation with PAR2 agonist peptide (1 µM) for 6 hours resulted in a 4.5-fold increase in IL-8 gene expression and a 1.7-fold increase in TNF-α gene expression. | [14] |

| UVB-Induced Skin Photoaging (Mice) | UVB-irradiated PAR2 KO mice showed suppressed mRNA levels of IL-6 and IL-1β compared to UVB-irradiated wild-type mice. | [15] |

| LPS-Induced Lung Inflammation (Mice) | PAR2-deficient mice had significantly less KC (CXCL1) in bronchoalveolar lavage fluid compared to wild-type mice after intratracheal LPS administration. | [16] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Disease severity in this mouse model of multiple sclerosis is markedly diminished in PAR2-null mice. | [17] |

| Atherosclerosis (apoE-/- Mice) | PAR2 deficiency was associated with reduced atherosclerosis, reduced inflammation, and increased plaque stability in apoE-/- mice on a Western diet. | [13] |

Methodologies for Studying PAR2 Function

A variety of experimental protocols are employed to investigate PAR2 signaling and its role in inflammation.

In Vitro Assays

5.1.1 Intracellular Calcium Mobilization Assay

This is a common method to detect PAR2 activation via the Gαq pathway.[9][10]

-

Objective: To measure the increase in intracellular calcium ([Ca2+]i) following PAR2 activation.

-

Protocol:

-

Cell Culture: Plate cells endogenously expressing PAR2 (e.g., HEK293, 16HBE14o-) or cells transfected with a PAR2 expression vector in a 96-well, black-walled plate.[18][19]

-

Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

Baseline Measurement: Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR). Measure baseline fluorescence for a short period (e.g., 20-30 seconds).[19]

-

Stimulation: Add a PAR2 agonist (e.g., trypsin, SLIGKV-NH2, 2-furoyl-LIGRLO-NH2) and immediately begin measuring fluorescence intensity over time (e.g., every 1-2 seconds for 3-5 minutes).[18][20]

-

Data Analysis: The change in fluorescence intensity, indicating [Ca2+]i, is plotted over time. For antagonist studies, cells are pre-incubated with the antagonist before the addition of the agonist.[18]

-

5.1.2 ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of the MAPK pathway downstream of PAR2.

-

Objective: To detect the level of phosphorylated ERK1/2 (pERK) relative to total ERK1/2.

-

Protocol:

-

Cell Culture & Treatment: Grow cells to confluence in 6-well plates. Serum-starve the cells overnight to reduce basal ERK activation.

-

Stimulation: Treat cells with a PAR2 agonist for a short duration (typically 2-10 minutes). For antagonist studies, pre-treat with the antagonist for 1-5 minutes before adding the agonist.[18][21]

-

Lysis: Immediately wash cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[18]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for phosphorylated ERK1/2 (pERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.[21]

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection. Quantify band intensity using densitometry software.

-

In Vivo Models

The use of PAR2 knockout mice is a cornerstone of in vivo PAR2 research, allowing for definitive assessment of the receptor's role in complex disease models.[12]

5.2.1 Model of Carrageenan-Induced Paw Edema

-

Objective: To assess the role of PAR2 in acute local inflammation.

-

Protocol:

-

Animals: Use wild-type (WT) and PAR2-deficient (PAR2-/-) mice on the same genetic background (e.g., C57BL/6).[8]

-

Baseline Measurement: Measure the baseline paw volume of each mouse using a plethysmometer.

-

Induction of Inflammation: Inject a PAR2-selective agonist peptide or an inflammatory agent like λ-carrageenan into the plantar surface of the mouse hind paw.[4]

-

Treatment (for antagonist studies): Administer the PAR2 antagonist (e.g., P2pal-18S) systemically or locally before or after the inflammatory challenge.[4]

-

Endpoint Measurement: Measure paw volume at various time points after the injection (e.g., 1, 2, 4, 6 hours) to quantify edema.

-

Tissue Analysis: At the end of the experiment, euthanize the animals and collect the paw tissue for histological analysis (to assess leukocyte infiltration) or for measurement of inflammatory mediators (e.g., cytokines via ELISA or qPCR).[4]

-

Therapeutic Targeting of PAR2

Given its central role in inflammation and pain, PAR2 is an attractive drug target.[1] Development efforts have focused primarily on antagonists designed to block receptor activation.[22]

-

Small Molecules and Peptidomimetics: Several small molecule and peptide-mimetic antagonists have been developed.[23][24] These compounds, such as K-14585 and I-287, typically act as competitive inhibitors, preventing the tethered ligand from activating the receptor.[24][25] Recent structural biology breakthroughs, including the crystallization of PAR2 in complex with antagonists, have revealed distinct binding pockets that can be exploited for rational drug design.[23][26]

-

Biased Antagonists: An emerging strategy is the development of "biased" antagonists that selectively block one signaling pathway (e.g., the pro-inflammatory β-arrestin/MAPK pathway) while leaving another (e.g., G-protein/Ca2+ signaling) intact.[27] The compound C781 was identified as the first β-arrestin/MAPK biased PAR2 antagonist and was shown to be effective in an in vivo model of allergen-induced asthma.[27]

-

Antibodies: Monoclonal antibodies that bind to the extracellular domain of PAR2 can prevent its cleavage and activation, representing another promising therapeutic modality.[26]

Despite significant progress, no PAR2 antagonist has yet been approved for human use, though some have entered early-phase clinical trials.[23][26] The key challenge remains the receptor's complex and dual-natured biology, demanding highly specific and potentially tissue-selective modulation strategies.

Conclusion

Proteinase-Activated Receptor 2 is a multifaceted regulator of inflammation, acting as a cellular sensor for extracellular proteases. Its function is characterized by a unique proteolytic activation mechanism, diverse downstream signaling capabilities, and a striking context-dependent duality, where it can either drive or quell inflammatory responses. This complexity presents both challenges and opportunities for therapeutic development. A deep understanding of its signaling pathways, the specific proteases involved in various pathologies, and the cellular context of its activation is paramount. Future research focused on developing biased ligands and tissue-specific delivery systems will be crucial to unlocking the full therapeutic potential of modulating PAR2 in a wide range of debilitating inflammatory diseases.

References

- 1. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - ProQuest [proquest.com]

- 3. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]

- 4. Interdicting protease-activated receptor-2-driven inflammation with cell-penetrating pepducins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protease-activated receptor 2 signaling in inflammation [pubmed.ncbi.nlm.nih.gov]

- 6. search.lib.jmu.edu [search.lib.jmu.edu]

- 7. Role of protease-activated receptors 2 (PAR2) in ocular infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteinase-activated Receptor 2 Activation Promotes an Anti-inflammatory and Alternatively Activated Phenotype in LPS-stimulated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives [frontiersin.org]

- 10. Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protease-activated receptor 2 signaling in inflammation - ProQuest [proquest.com]

- 12. researchdata.edu.au [researchdata.edu.au]

- 13. researchgate.net [researchgate.net]

- 14. Profiling Gene Expression Induced by Protease-Activated Receptor 2 (PAR2) Activation in Human Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effect of PAR-2 Deficiency in Mice on KC Expression after Intratracheal LPS Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Blockade of Proteinase-Activated Receptor 2 (PAR2) Attenuates Neuroinflammation in Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The PAR2 signal peptide prevents premature receptor cleavage and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. innoprot.com [innoprot.com]

- 21. PAR1 and PAR2 Couple to Overlapping and Distinct Sets of G Proteins and Linked Signaling Pathways to Differentially Regulate Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. What are PAR-2 antagonists and how do they work? [synapse.patsnap.com]

- 23. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The PAR2 inhibitor I-287 selectively targets Gαq and Gα12/13 signaling and has anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The development of proteinase-activated receptor-2 modulators and the challenges involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. New PAR2 antagonist shows promise against asthma | Physiology [physiology.arizona.edu]

understanding nociception through PAR2 agonists

An In-depth Technical Guide to Understanding Nociception through Protease-Activated Receptor 2 (PAR2) Agonists

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nociception, the neural process of encoding noxious stimuli, is a critical physiological function that alerts organisms to potential or actual tissue damage. The modulation of nociceptive pathways is a key factor in the transition from acute to chronic pain states, representing a significant challenge in modern medicine. Protease-Activated Receptors (PARs), a unique family of G-protein coupled receptors (GPCRs), have emerged as crucial mediators in pain and inflammation.[1][2][3] This guide focuses on Protease-Activated Receptor 2 (PAR2), exploring its role in nociception and the utility of PAR2 agonists as tools to unravel the complexities of pain signaling.

PAR2 is widely expressed in the nervous system, including on primary sensory neurons in the dorsal root ganglia (DRG), trigeminal ganglia, and nerve endings, as well as on non-neuronal cells like mast cells, keratinocytes, and immune cells.[1][4][5] Its activation by endogenous proteases released during injury and inflammation, such as trypsin and mast cell tryptase, links tissue damage to the sensitization of nociceptive pathways.[1][6][7] This document provides a technical overview of PAR2 activation, its downstream signaling cascades, quantitative data from key studies, detailed experimental protocols for investigating its function, and its role in various pathological pain states.

PAR2 Activation Mechanisms

Unlike typical GPCRs that are activated by reversible ligand binding, PARs are activated by the irreversible proteolytic cleavage of their extracellular N-terminus.[8][9]

-

Canonical Proteolytic Activation: Endogenous serine proteases like trypsin and mast cell tryptase cleave the N-terminus of human PAR2 at a specific site (Arg36↓Ser37).[10][11] This cleavage unmasks a new N-terminal sequence, SLIGKV- (in humans) or SLIGRL- (in rodents), which acts as a "tethered ligand."[11][12] This tethered ligand then binds intramolecularly to the receptor's second extracellular loop, initiating downstream signaling.[8][13]

-

Biased Agonism and Alternative Cleavage: Other proteases can cleave PAR2 at different sites, leading to "biased signaling." For instance, cathepsin S and neutrophil elastase cleave PAR2 at alternative sites, potentially activating distinct signaling pathways and eliciting different cellular responses compared to canonical activation.[10][11]

-

Synthetic Agonists: The function of PAR2 can be investigated without enzymatic cleavage by using synthetic peptides that mimic the tethered ligand sequence (e.g., SLIGRL-NH₂) or non-peptide agonists.[8][13] These tools are invaluable for probing PAR2 signaling in controlled experimental settings.

Caption: Mechanisms of PAR2 activation by proteases and synthetic agonists.

PAR2 Signaling Pathways in Nociceptor Sensitization

Activation of PAR2 on sensory neurons triggers multiple intracellular signaling cascades that lower the threshold for activation and increase the excitability of these cells, a process known as peripheral sensitization. This leads to heightened pain sensitivity, manifesting as hyperalgesia (exaggerated pain from a painful stimulus) and allodynia (pain from a normally non-painful stimulus). The primary pathways are detailed below.

-

Gαq/11 Pathway: This is a major pathway for PAR2 signaling.[6][10]

-

Activation of Gαq/11 leads to the stimulation of Phospholipase C (PLC).[7][14]

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7][15]

-

IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm.[15]

-

DAG, along with elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).[7]

-

-

Gαs Pathway:

-

β-Arrestin Pathway:

-

Upon activation, PAR2 is phosphorylated, leading to the recruitment of β-arrestin.[6]

-

β-arrestin acts as a scaffold protein, initiating G-protein-independent signaling, most notably the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.[16] ERK activation is crucial for the transition to chronic pain states.[16][17]

-

-

Sensitization of Nociceptive Ion Channels:

-

The downstream kinases (PKC, PKA, ERK) phosphorylate and sensitize key ion channels involved in nociception, particularly Transient Receptor Potential (TRP) channels like TRPV1 (the capsaicin receptor) and TRPA1.[1][4][14]

-

This sensitization lowers their activation threshold, making neurons more responsive to thermal, mechanical, and chemical stimuli.[4][14]

-

Caption: PAR2 signaling pathways leading to nociceptor sensitization.

Quantitative Data on PAR2 Agonist Effects

The following tables summarize quantitative findings from studies using PAR2 agonists to investigate nociception.

Table 1: In Vivo Effects of PAR2 Agonist Administration

| Agonist | Animal Model | Administration Route & Dose | Measured Effect | Result | Reference |

|---|---|---|---|---|---|

| SLIGRL-NH₂ | Rat (Incisional Pain) | Intraplantar, 100 µL of 1 mM | Spontaneous Nociceptive Behavior (Licking/Lifting) | Significant increase in behavior score (13.7 ± 3.1) vs. vehicle (0.6 ± 0.2) within 10 mins. | [18] |

| SLIGRL-NH₂ | Rat (Incisional Pain) | Intraplantar, 100 µL of 1 mM | Mechanical Hyperalgesia (Paw Withdrawal Threshold) | Significant decrease in withdrawal threshold for up to 24 hours post-injection. | [18] |

| Activating Peptide (AcPep) | Mouse | Intraplantar | Thermal Hyperalgesia (Paw Withdrawal Latency) | Sub-inflammatory doses induced significant thermal hyperalgesia. | [19] |

| 2-at-LIGRL-NH₂ (2AT) | Mouse | Intraplantar | Mechanical Hypersensitivity & Hyperalgesic Priming | Sufficient to induce a chronic pain state via ERK-dependent mechanisms. | [16] |

| Compound 48/80 (induces endogenous protease release) | Mouse | Intraplantar, 0.2 µg | Thermal Hyperalgesia (Paw Withdrawal Latency) | Induced PAR2-dependent thermal hyperalgesia, blocked by PAR2 antagonist C391. |[20] |

Table 2: In Vitro Effects of PAR2 Agonists on Neurons

| Agonist | Cell Type | Assay | Concentration | Result | Reference |

|---|---|---|---|---|---|

| 2-at-LIGRL-NH₂ (2AT) | Mouse DRG Neurons | Calcium Imaging | 1 µM | Induced Ca²⁺ signaling in ~4% of cultured DRG neurons. | [17][21] |

| 2-at-LIGRL-NH₂ (2AT) | Mouse DRG Neurons | Whole-cell Electrophysiology | 1 µM | Augmented ramp-evoked spiking specifically in TRPV1+/CGRP- neurons. | [9][22] |

| SLIGRL-NH₂ | Rat DRG Neurons | ERK Phosphorylation | Not specified | Increased levels of immunoreactive pERK1/2, particularly near the plasma membrane. | [5] |

| Trypsin | Human Airway Epithelial Cells (16HBE14o-) | Calcium Imaging | Not specified | Induced Ca²⁺ responses in >50% of cells, which was blocked by 3 µM C391. |[20] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of PAR2 in nociception.

In Vitro Protocol: Calcium Imaging of DRG Neurons

This protocol assesses the ability of a PAR2 agonist to increase intracellular calcium ([Ca²⁺]i) in primary sensory neurons.

Objective: To measure [Ca²⁺]i changes in cultured DRG neurons in response to a PAR2 agonist.

Methodology:

-

Neuron Culture:

-

Harvest Dorsal Root Ganglia (L3-L5) from adult rodents.

-

Digest ganglia in an enzyme solution (e.g., collagenase/dispase) to dissociate into single cells.

-

Plate dissociated neurons on coated coverslips (e.g., poly-D-lysine/laminin) and culture overnight.

-

-

Dye Loading:

-

Imaging Setup:

-

Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

-

Continuously perfuse the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution).

-

-

Data Acquisition:

-

Excite the Fura-2 loaded cells by alternating between 340 nm and 380 nm wavelengths.

-

Capture the fluorescence emission at ~510 nm using a digital camera.

-

Establish a stable baseline fluorescence ratio (F340/F380) for several minutes.

-

Apply a high-potassium solution (e.g., 50 mM KCl) to depolarize and identify all healthy, excitable neurons in the field of view.[23]

-

After a washout and return to baseline, apply the PAR2 agonist (e.g., 1 µM 2-at-LIGRL-NH₂) via the perfusion system.

-

Record the change in the F340/F380 ratio. An increase in the ratio corresponds to an increase in [Ca²⁺]i.[24]

-

-

Analysis:

-

Quantify the percentage of neurons that respond to the PAR2 agonist.

-

Measure the peak amplitude of the calcium response for each responding cell.

-

Caption: Workflow for calcium imaging of PAR2 agonist activity in DRG neurons.

In Vivo Protocol: Mechanical Nociception (Randall-Selitto Test)

This protocol measures mechanical hyperalgesia (a lowered pain threshold) in rodents following intraplantar injection of a PAR2 agonist.[25]

Objective: To quantify changes in mechanical paw withdrawal threshold.

Methodology:

-

Animal Acclimatization:

-

Acclimatize adult rats or mice to the testing environment and apparatus for several days prior to the experiment to minimize stress-induced responses.

-

-

Baseline Measurement:

-

Place the animal in the testing apparatus.

-

Apply a linearly increasing mechanical force to the plantar surface of the hind paw using an electronic von Frey or Randall-Selitto anesthesiometer.

-

Record the force (in grams) at which the animal withdraws its paw. This is the baseline paw withdrawal threshold (PWT). Repeat 2-3 times for a stable baseline.

-

-

Agonist Administration:

-

Briefly restrain the animal and inject the PAR2 agonist (e.g., SLIGRL-NH₂, 10-100 µg) or vehicle control subcutaneously into the plantar surface of the hind paw (intraplantar injection).

-

-

Post-Injection Measurements:

-

At specified time points after the injection (e.g., 15 min, 30 min, 1h, 2h, 4h, 24h), measure the PWT again.

-

A significant decrease in the PWT in the agonist-treated group compared to the vehicle-treated group indicates the development of mechanical hyperalgesia.[25]

-

-

Data Analysis:

-

Calculate the change in PWT from baseline for each animal at each time point.

-

Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare the agonist and vehicle groups over time.

-

Caption: Workflow for assessing mechanical hyperalgesia using the Randall-Selitto test.

Role of PAR2 in Pathological Pain States

PAR2 activation is implicated in various forms of pathological pain, making it a target of significant therapeutic interest.

-

Inflammatory Pain: During inflammation, proteases released from immune cells (e.g., mast cell tryptase) and damaged tissue activate PAR2 on nociceptors, contributing directly to the pain and hypersensitivity associated with conditions like arthritis and inflammatory bowel disease.[6][26] PAR2 activation can also promote further inflammation by stimulating the release of pro-inflammatory neuropeptides like Substance P and CGRP from sensory nerve endings.[4][27]

-

Neuropathic Pain: In neuropathic pain caused by nerve injury or chemotherapy, PAR2 expression is often upregulated in the dorsal horn of the spinal cord and in DRG neurons.[27][28] Studies show that blocking PAR2 can attenuate mechanical allodynia and thermal hyperalgesia in models of chemotherapy-induced peripheral neuropathy (CIPN), suggesting PAR2 plays a key role in the maintenance of this pain state.[27][28] This may involve interactions with TRPA1 channels.[27]

-

Visceral and Cancer Pain: PAR2 is involved in visceral hyperalgesia, particularly in conditions like irritable bowel syndrome and pancreatitis, where protease activity is high.[5][9] It also contributes to cancer pain, where tumor cells can release proteases that activate PAR2 on adjacent sensory nerves.[1][3]

Conclusion and Future Directions

Protease-Activated Receptor 2 is a critical interface between tissue injury, inflammation, and the nervous system. The use of specific PAR2 agonists has been instrumental in demonstrating that activation of this single receptor is sufficient to induce neuronal hyperexcitability and a state of persistent pain.[16] The detailed signaling pathways, from G-protein coupling to the sensitization of TRP channels, provide multiple nodes for potential therapeutic intervention.